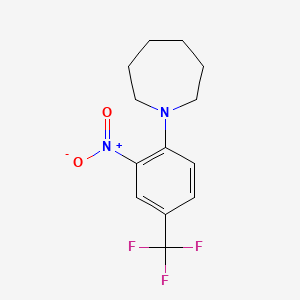

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Beschreibung

BenchChem offers high-quality 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural characterization of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

An In-Depth Technical Guide to the Structural Characterization of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Authored by: A Senior Application Scientist

Preamble: A Strategic Approach to Molecular Elucidation

The robust structural characterization of novel chemical entities is the bedrock of modern drug discovery and development. It is a process that demands not only technical proficiency but also a deep-seated understanding of the molecule's inherent chemical nature. This guide provides a comprehensive, field-proven framework for the definitive structural elucidation of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, a molecule of interest due to its potential pharmacological relevance, combining a substituted nitroaromatic moiety with a saturated azepane ring.

Our approach is not a mere recitation of standard operating procedures. Instead, it is a narrative of scientific inquiry, where each analytical choice is a logical step in a broader strategy to build an unshakeable foundation of structural evidence. We will move from the foundational confirmation of the molecular formula to the intricate details of atomic connectivity and three-dimensional arrangement. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a coherent and validated structural dossier.

Foundational Analysis: Mass Spectrometry for Molecular Formula and Fragmentation

Expertise & Experience: The initial and most critical step in characterizing an unknown compound is to ascertain its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a level of precision that allows for the unambiguous determination of the elemental composition. For a molecule such as 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, with its combination of nitrogen, oxygen, and fluorine, this precision is paramount.

Trustworthiness: The protocol described below incorporates an internal standard for mass calibration and relies on multiple ionization techniques to provide a self-validating system. The observation of the molecular ion in both positive and negative ionization modes, coupled with predictable fragmentation patterns, builds a high degree of confidence in the assigned structure. The characteristic isotopic pattern of carbon will also be a key validation point.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

From the stock solution, prepare a 10 µg/mL working solution in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode and without formic acid for negative ion mode.

-

-

Instrumentation and Parameters:

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.

-

Ionization Sources:

-

Electrospray Ionization (ESI) in both positive and negative modes.

-

Atmospheric Pressure Chemical Ionization (APCI) can be used as a complementary technique if ESI proves inefficient.

-

-

Mass Range: 50-500 m/z.

-

Resolution: >10,000 (FWHM).

-

Calibration: Calibrate the instrument using a known standard (e.g., sodium formate for ESI) immediately prior to the analysis to ensure mass accuracy below 5 ppm.

-

-

Data Acquisition and Analysis:

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, the molecular anion [M]⁻ or fragments may be observed, which is common for nitroaromatic compounds.[1]

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern can provide valuable structural information. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other fragments are expected.[1]

-

Expected Quantitative Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |

| Monoisotopic Mass | 288.1139 g/mol |

| Observed [M+H]⁺ (m/z) | 289.1212 ± 5 ppm |

| Observed [M]⁻ (m/z) | 288.1139 ± 5 ppm |

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for HRMS analysis of the target compound.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While mass spectrometry provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, a suite of NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the substitution pattern of the aromatic ring and the structure of the azepane moiety. The presence of the trifluoromethyl group also allows for fluorine (¹⁹F) NMR, which can provide valuable complementary information.[2][3]

Trustworthiness: The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments creates a self-consistent dataset. The correlations observed in the 2D spectra must be in agreement with the chemical shifts and coupling constants observed in the 1D spectra, providing a high level of confidence in the final structural assignment.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical; the solvent peak should not obscure key analyte signals. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and its high boiling point.

-

-

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and resolution.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Will show a singlet for the CF₃ group, and its chemical shift can be indicative of the electronic environment.[4]

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and between the aromatic and azepane rings.

-

-

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Correlations |

| ¹H | Aromatic: 7.0-8.5Azepane: 1.5-4.0 | Aromatic protons will show a characteristic splitting pattern based on the substitution. Azepane protons will show complex multiplets due to conformational flexibility. |

| ¹³C | Aromatic: 110-150Azepane: 25-60CF₃: ~125 (quartet) | The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[5] |

| ¹⁹F | -60 to -70 | A singlet is expected for the CF₃ group. |

Visualization of the NMR Logic

Caption: Logical flow of NMR experiments for structural elucidation.

Purity Assessment and Physicochemical Properties: Chromatographic and Other Methods

Expertise & Experience: Confirming the structure is only part of the characterization process. For any application, particularly in drug development, the purity of the compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) is the workhorse for this, capable of separating the target compound from impurities with high resolution. The choice of column and mobile phase is critical and should be tailored to the analyte's properties.

Trustworthiness: A robust purity assessment involves using orthogonal analytical methods. In this case, HPLC with UV detection provides a primary measure of purity, while coupling it with a mass spectrometer (LC-MS) confirms that the major peak corresponds to the target compound and allows for the tentative identification of impurities. Gas chromatography (GC) can also be employed as an orthogonal technique, particularly for assessing volatile impurities.[6][7]

HPLC Purity Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

-

Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Instrumentation and Parameters:

-

Instrument: An HPLC or UHPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid, is typically effective for this type of compound.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore).

-

Quantification: Purity is typically reported as the area percentage of the main peak relative to the total peak area.

-

Expected Physicochemical Data

| Parameter | Method | Expected Result |

| Purity | HPLC-UV | >95% (for research grade) |

| Melting Point | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |

| Appearance | Visual Inspection | Crystalline solid or oil. |

Visualization of the Purity Workflow

Caption: Integrated workflow for purity determination.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Experience: For an unambiguous determination of the three-dimensional structure, including the conformation of the azepane ring and the relative orientation of the substituents, single-crystal X-ray crystallography is the ultimate technique.[8] While it is contingent on the ability to grow suitable crystals, the information it provides is unparalleled.

Trustworthiness: An X-ray crystal structure provides a complete and verifiable model of the molecule in the solid state. Key quality indicators such as the R-factor and the goodness of fit provide a statistical measure of the reliability of the determined structure.

X-ray Crystallography Protocol

-

Crystal Growth:

-

This is often the most challenging step. A variety of techniques should be attempted, including slow evaporation from different solvents (e.g., ethanol, ethyl acetate, hexane) and solvent/anti-solvent diffusion.

-

-

Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

The structure is solved and refined using specialized software.

-

Conclusion: A Synthesis of Evidence

The structural characterization of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, as outlined in this guide, is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By logically progressing from the determination of the molecular formula by HRMS, to the detailed mapping of atomic connectivity by NMR, and finally to the assessment of purity by chromatography, a comprehensive and trustworthy structural dossier can be compiled. When possible, single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This rigorous, evidence-based approach ensures the scientific integrity required for advancing a compound through the research and development pipeline.

References

-

D. Barceló, "Gas chromatographic and mass spectrometric determination of nitroaromatics in water," Journal of Chromatography A, 1992.

-

M. Galmiche et al., "Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry," Analytical and Bioanalytical Chemistry, 2018.

-

A. E. H. Müller et al., "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," Rapid Communications in Mass Spectrometry, 2006.

-

M. Bader et al., "Analysis of nitroaromatic compounds in urine by gas chromatography–mass spectrometry for the biological monitoring of explosives," International Archives of Occupational and Environmental Health, 1999.

-

H. H. Wasserman et al., "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion," Journal of the Chemical Society, Perkin Transactions 1, 1998.

-

X. Wang et al., "Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis," Environmental Science & Technology, 2023.

-

L. A. Harmon et al., "Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds," Inorganic Chemistry, 1978.

-

T. J. D. Lucas et al., "Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings," Journal of Magnetic Resonance, 2012.

-

A. V. Gulevskaya et al., "Azepines and Their Fused-Ring Derivatives," Chemistry of Heterocyclic Compounds, 2020.

-

M. A. T. T. T. Tran et al., "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology," ACS Chemical Neuroscience, 2023.

-

B. K. C. B. K. C. et al., "Synthesis, Characterization and Biological Screening of Azepine Derivative," Journal of Nepal Chemical Society, 2021.

-

W. R. Cullen et al., "19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides," Canadian Journal of Chemistry, 2000.

-

A. A. G. A. A. G. et al., "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols," Molecules, 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategies for the Crystallization and Purification of High-Purity 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane to high purity via crystallization. The presence of the nitroaromatic and trifluoromethyl moieties presents unique challenges and opportunities in solvent selection and method development. This note details the underlying principles, safety considerations, and step-by-step protocols for cooling, anti-solvent, and slurry crystallization techniques. Furthermore, it establishes robust analytical methodologies for the verification of purity and characterization of the final crystalline solid, ensuring a self-validating and reproducible workflow.

Introduction and Core Principles

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is a complex organic molecule whose utility in medicinal chemistry and materials science is contingent upon its purity.[1] The azepane ring introduces significant conformational flexibility, while the substituted nitroarene ring provides a rigid, polarizable core. The trifluoromethyl (-CF3) group is a common pharmacophore known to modulate properties like lipophilicity and metabolic stability.[2][3] Achieving high crystalline purity is paramount for consistent downstream applications, accurate biological testing, and regulatory compliance.

Crystallization remains the most effective technique for the purification of organic solids on a large scale.[4] The process hinges on creating a supersaturated solution from which the target compound precipitates in an ordered, crystalline lattice, while impurities are ideally excluded and remain in the mother liquor.[5] The success of any crystallization protocol is dictated by a thorough understanding of the compound's physicochemical properties and the thermodynamic principles governing solubility.

Safety First: Handling Nitroaromatic Compounds

Critical Safety Warning: Organic compounds containing nitro groups are high-energy materials and must be handled with extreme caution. They can be thermally unstable and may decompose exothermically, and in some cases, violently or explosively, especially at elevated temperatures or in the presence of contaminants.[6][7][8]

-

Thermal Hazard Analysis: Before attempting any large-scale crystallization, it is imperative to perform a thermal hazard analysis using Differential Scanning Calorimetry (DSC).[6] This analysis will determine the onset temperature of decomposition. All heating steps during the crystallization process must be kept well below this temperature.

-

Avoid High Temperatures: The decomposition of nitroaromatic compounds can be autocatalytic.[7] Therefore, prolonged heating, even at temperatures below the decomposition onset, should be avoided.

-

Contaminant Sensitivity: The thermal stability of nitro compounds can be significantly lowered by impurities.[8] Ensure all glassware is scrupulously clean and avoid introducing any incompatible materials.

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[9][10] The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound readily at higher temperatures but poorly at lower temperatures.[10]

Physicochemical Rationale: The target molecule possesses both polar (nitro group) and non-polar/lipophilic (trifluoromethylphenyl, azepane) regions. This amphiphilic nature suggests that a range of solvents could be effective. The principle of "like dissolves like" provides a starting point for screening.[5]

Proposed Solvent Screening Protocol: A small-scale screening is essential to identify optimal solvent systems.

-

Place approximately 10-20 mg of crude 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane into several small vials.

-

To each vial, add a candidate solvent dropwise at room temperature until the solid dissolves. Record the approximate solubility.

-

If the solid is sparingly soluble at room temperature, heat the vial gently (well below the decomposition temperature) and observe if dissolution occurs.

-

Once a clear solution is obtained, allow it to cool slowly to room temperature, and then in an ice bath.

-

Observe the quality and quantity of the crystals formed. An ideal solvent will show minimal solubility at low temperatures, maximizing yield.

Table 1: Candidate Solvents and Anti-Solvents for Screening

| Class | Solvent (Good Candidates) | Anti-Solvent (Poor Candidates) | Rationale for Selection |

| Alcohols | Isopropanol, Ethanol, Methanol | Polar protic solvents, good for dissolving compounds with H-bond acceptors (like the nitro group). | |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents, effective for a wide range of organic molecules. | |

| Esters | Ethyl Acetate | Medium polarity, often provides a good solubility differential with temperature. | |

| Ethers | Tetrahydrofuran (THF) | Diethyl Ether | THF is a good solvent; Diethyl ether is more non-polar and can act as an anti-solvent. |

| Hydrocarbons | Toluene | Heptane, Hexane, Cyclohexane | Non-polar solvents, unlikely to be good primary solvents but are excellent candidates for anti-solvents.[9] |

| Chlorinated | Dichloromethane (DCM) | Good solvent but high volatility can lead to rapid, poor-quality crystallization. Use with caution.[9] |

Detailed Crystallization Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This is the preferred method when a suitable solvent with a steep temperature-solubility profile is identified.

Methodology:

-

Dissolution: Place the crude 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) in portions while stirring and gently warming the mixture. The goal is to use the minimum amount of hot solvent to achieve complete dissolution.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Cooling & Crystallization: Cover the flask with a watch glass or loosely with foil to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[9]

-

Maturation: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the yield of precipitated crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]

-

Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C, ensuring it is well below the thermal decomposition point) until a constant weight is achieved.

Verification: Assess the purity of the dried crystals using HPLC.[11] The mother liquor can also be analyzed to estimate the yield and impurity profile.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when the compound is too soluble in all candidate solvents even at low temperatures, or when no single solvent provides a good solubility gradient.[12][13]

Methodology:

-

Dissolution: Dissolve the crude material in a minimum volume of a "good" solvent (e.g., Acetone or THF) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., Heptane or Water) dropwise. The anti-solvent must be miscible with the good solvent.[4]

-

Inducing Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation. If oiling out occurs, add a few drops of the "good" solvent to redissolve the oil and warm the solution slightly before continuing the anti-solvent addition more slowly.[10]

-

Crystal Growth: Once turbidity is achieved, stop the addition and allow the solution to stir at room temperature for several hours to allow for crystal growth.

-

Maturation & Isolation: Cool the mixture in an ice bath to maximize precipitation, then isolate, wash (with a mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 1.

Verification: Confirm the purity of the final product via HPLC and DSC analysis.

Protocol 3: Slurry Crystallization for Purity Enhancement

Slurrying is an excellent method for improving the purity of a solid that is already crystalline but does not meet the required purity specifications.[14][15] It relies on the principle that impurities may have higher solubility in the chosen solvent system than the target compound.

Methodology:

-

Suspension: Place the impure crystalline solid in a flask with a magnetic stir bar.

-

Solvent Addition: Add a solvent or solvent mixture in which the compound is only sparingly soluble at the operating temperature (typically room temperature). The amount of solvent should be sufficient to form a stirrable slurry.

-

Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 12-24 hours). During this time, a dynamic equilibrium is established where impure crystals may slowly dissolve and re-precipitate with higher purity.

-

Isolation & Analysis: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the purity via HPLC and compare it to the starting material.

Analytical Characterization for Quality Control

Verifying the purity and solid-state form of the final product is a non-negotiable step in drug development.

Table 2: Key Analytical Techniques and Their Purpose

| Technique | Purpose | Sample Parameters & Rationale |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and quantify impurities. | Column: Reversed-Phase C18 (provides good separation for moderately polar compounds). Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid (improves peak shape). Detection: UV at a wavelength of maximum absorbance for the nitroaromatic chromophore (e.g., 254 nm). This is the gold standard for purity assessment.[11][16] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and detect polymorphic transitions or decomposition. | A sharp melting endotherm is indicative of high purity. The thermogram also provides critical safety data on the onset of thermal decomposition.[6][17] |

| X-Ray Diffraction (XRD) | To confirm the crystalline nature of the solid and identify its specific polymorphic form. | An XRD pattern with sharp peaks confirms crystallinity, whereas a broad halo indicates an amorphous solid.[18] This is crucial as different polymorphs can have different physical properties.[19] |

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and a key experimental workflow.

Caption: Decision workflow for selecting the optimal crystallization protocol.

Caption: Step-wise logical flow for the anti-solvent crystallization method.

References

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Vertex AI Search.

- Guide for crystalliz

- organic compound by crystallisation (Romwatertalend) Theory - Shivaji College. Shivaji College.

- 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-diazepane hydrochloride. (n.d.). ChemScene.

- HPLC Testing and Analysis - Detailed Guide for Accur

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Crystalliz

- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.). PMC.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.

- SOP: CRYSTALLIZ

- Antisolvent Crystallization. (n.d.). Chalmers University of Technology.

- Thermal Hazard Analysis of Nitroarom

- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.).

- The DSC and TGA analysis of the crystalline and amorphous samples. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT

- Method for recovering crystals from a crystallization slurry. (n.d.).

- DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. (2019). YouTube.

- "solvent selection for effective recrystallization of nitroarom

- Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020). PubMed.

- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au.

- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.

- Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (2025).

- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.).

- Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. (2025).

- Crystalliz

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC.

- Three-Step Mechanism of Antisolvent Crystallization. (2022).

- A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. (n.d.). Benchchem.

- Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol-Maleic Acid Salt. (n.d.).

- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- X-ray Diffraction (XRD) Analysis for Oral Thin Film. (n.d.).

- Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. (n.d.).

- Method of filtering crystallization slurry. (n.d.).

- Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. (2025). Semantic Scholar.

- Special Issue : Anti-Solvent Crystalliz

- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).

- Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.).

- Modelling and control of combined cooling and antisolvent crystalliz

- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.

- How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. (2025). Benchchem.

- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (n.d.).

- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. jelsciences.com [jelsciences.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. icheme.org [icheme.org]

- 9. unifr.ch [unifr.ch]

- 10. benchchem.com [benchchem.com]

- 11. torontech.com [torontech.com]

- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 13. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]

- 14. kebo-chemicals.com [kebo-chemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. X-ray Diffraction (XRD) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Convergence of Azepanes and Fluorine Chemistry in Drug Discovery

An in-depth technical guide for drug development professionals on the scalable synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, a key intermediate in pharmaceutical research. This document provides a detailed examination of the synthetic pathway, laboratory-scale and pilot-scale protocols, and critical considerations for process optimization and safety.

The azepane scaffold is a privileged seven-membered nitrogen heterocycle integral to numerous biologically active molecules, demonstrating a wide array of therapeutic properties including anticancer, antiviral, and antidiabetic activities.[1][2][3] Its structural flexibility allows for three-dimensional exploration of chemical space, a desirable trait in modern drug design.[4][5] Concurrently, the incorporation of the trifluoromethyl (-CF3) group has become a cornerstone strategy in medicinal chemistry.[6] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.

The target molecule, 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, combines these valuable motifs. Its synthesis is a critical step in the development of advanced pharmaceutical intermediates. This application note serves as a comprehensive guide for researchers and process chemists, detailing a robust and scalable synthesis from the laboratory bench to pilot-plant production. We will explore the underlying chemical principles, provide validated protocols, and address the key challenges associated with scale-up, including thermal safety, impurity control, and process analytical technology (PAT).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable route to 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of azepane, a cyclic secondary amine, with an activated aryl halide, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Reaction Mechanism

The SNAr reaction proceeds via a well-established addition-elimination mechanism.[7][8][9]

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of azepane on the electron-deficient carbon atom of the aromatic ring bearing the fluorine atom. This step is typically the rate-determining step of the reaction.[7][10]

-

Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][10] The stability of this complex is crucial for the reaction to proceed.

-

Rearomatization and Elimination: The aromatic system is restored through the expulsion of the leaving group, in this case, a fluoride ion. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to, even though the C-F bond is strong.[7][10]

The reaction is highly favored due to the presence of two powerful electron-withdrawing groups (EWGs)—the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group—positioned ortho and para to the leaving group. These groups effectively delocalize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby stabilizing it and lowering the activation energy of the reaction.[7][8][11]

Diagram 1: The Addition-Elimination Mechanism of SNAr.

Laboratory-Scale Synthesis Protocol

This protocol details a typical procedure for the synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane on a 5-gram scale.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 209.11 | 5.00 | 23.91 | 1.0 |

| Azepane | 99.17 | 2.85 | 28.70 | 1.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.96 | 35.87 | 1.5 |

| Dimethyl Sulfoxide (DMSO), anhydrous | - | 50 mL | - | - |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer/temperature probe

-

Condenser

-

Nitrogen inlet

-

Dropping funnel

-

Standard glassware for work-up and purification

Procedure

-

Setup: Assemble the reaction flask under a nitrogen atmosphere. Add anhydrous potassium carbonate (4.96 g) and anhydrous DMSO (50 mL).

-

Reagent Addition: Add azepane (2.85 g) to the stirred suspension. Then, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (5.00 g) dropwise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed.[10]

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (250 mL) and stir for 30 minutes. The product should precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold heptane (2 x 20 mL).

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

-

Purification (if necessary): The crude product is often of high purity. If further purification is needed, recrystallization from an ethanol/water mixture or column chromatography on silica gel can be performed.[1]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Expected yield: 85-95%.

Scale-Up Development and Critical Considerations

Transitioning a synthesis from the bench to a pilot or commercial scale introduces significant challenges that are not apparent in laboratory glassware.[12][13] A robust and safe process requires careful consideration of several key factors.

Diagram 2: A typical workflow for chemical process scale-up.

Thermal Management and Safety

SNAr reactions are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation.[12] This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure buildup, and thermal runaway.

-

Causality: The nitro functional group makes the target molecule an energetic compound.[14] Thermal decomposition can occur at elevated temperatures, generating gas and creating a significant safety hazard.

-

Protocol Validation:

-

Differential Scanning Calorimetry (DSC): Perform DSC analysis on the starting materials, reaction mixture, and final product to determine the onset of decomposition temperatures and reaction enthalpy.

-

Reaction Calorimetry (RC1): Use an RC1 calorimeter to measure the heat flow of the reaction under process conditions, identifying the maximum temperature of synthetic reaction (MTSR) to ensure it remains safely below the decomposition temperature.

-

-

Mitigation Strategy: Implement a semi-batch process where the limiting reagent (aryl fluoride) is added at a controlled rate to manage the rate of heat generation. Ensure the reactor's cooling system is capable of handling the maximum heat output.

Mixing and Mass Transfer

Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction rates and the formation of impurities.[12]

-

Causality: The use of an inorganic base like K₂CO₃ creates a heterogeneous slurry. Poor mixing can lead to localized areas of high pH or unreacted starting material, promoting side reactions.

-

Protocol Validation:

-

Agitation Studies: Model the mixing in the plant reactor to determine the optimal agitator type and speed required for effective suspension of solids and homogenization.

-

Impurity Profiling: Analyze batches produced at different mixing speeds to identify any mixing-dependent impurities.

-

-

Mitigation Strategy: Ensure the chosen reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor) for solid-liquid mixtures. Consider using a soluble, non-nucleophilic organic base to create a homogeneous system, although this may increase costs.

Product Isolation and Purification

Chromatography is not a viable purification method for multi-kilogram production.[13] The preferred method is crystallization, which must be robust and reproducible.

-

Causality: The final physical properties of the Active Pharmaceutical Ingredient (API) or intermediate, such as crystal form (polymorphism), particle size, and bulk density, are defined during crystallization.[15] These properties can significantly impact downstream processing and product performance.

-

Protocol Validation:

-

Solubility Screening: Determine the solubility of the product and key impurities in a range of solvent systems to identify a suitable crystallization solvent.

-

Metastable Zone Width (MSZW) Analysis: Identify the optimal temperature and concentration range for controlled crystallization, avoiding spontaneous nucleation which leads to poor crystal quality.

-

Polymorph Screening: Characterize the solid form obtained under various conditions to identify and control potential polymorphs.

-

-

Mitigation Strategy: Develop a controlled cooling crystallization process with a defined seeding protocol. This ensures consistency in crystal form and particle size distribution. Using melt crystallization is another potential strategy to achieve high purity without large volumes of solvent waste.[16]

Process Analytical Technology (PAT)

PAT is a system for designing, analyzing, and controlling manufacturing through real-time measurements to ensure final product quality.[17][18][19]

-

Protocol Validation:

-

Spectroscopic Monitoring: Use in-situ probes (e.g., FTIR or Raman) to track the concentration of reactants and products in real-time. This allows for precise determination of reaction completion, avoiding unnecessarily long reaction times or the formation of degradation products.

-

-

Mitigation Strategy: Implement a PAT method to monitor the disappearance of the 1-fluoro-2-nitro-4-(trifluoromethyl)benzene starting material. The reaction can be stopped precisely when the desired conversion is reached, improving process efficiency and consistency.

Pilot-Scale Production Protocol (1 kg Scale)

This protocol outlines the procedure for producing approximately 1 kg of the target compound. Crucially, this operation must only be performed by trained personnel in a designated pilot plant facility with appropriate engineering controls and after a thorough Hazard and Operability (HAZOP) study.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[21][22][23]

-

Engineering Controls: The reaction must be conducted in a walk-in fume hood or a contained reactor bay. An emergency shower and eyewash station must be readily accessible.[23]

-

Handling Nitroaromatics: Nitroaromatic compounds are toxic and can be absorbed through the skin. They are also potentially explosive, especially at elevated temperatures or in the presence of contaminants.[14][24] Store away from heat and incompatible materials.[23]

Equipment

-

20 L glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet

-

Calibrated pump or pressure-equalizing dropping funnel for controlled addition

-

Nutsche filter-dryer or centrifuge for product isolation

-

Vacuum oven

Procedure

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Charging: Charge the reactor with anhydrous potassium carbonate (0.99 kg, 1.5 eq) and anhydrous DMSO (10 L).

-

Reagent Addition 1: Start agitation to create a mobile slurry. Add azepane (0.57 kg, 1.2 eq) to the reactor.

-

Controlled Addition: Begin adding a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.00 kg, 1.0 eq) via pump at a controlled rate over 1-2 hours.

-

Exotherm Control: Maintain the internal temperature between 60-70 °C throughout the addition. Use reactor jacket cooling as needed. If the temperature rises uncontrollably, stop the addition immediately.

-

Reaction Hold: Once the addition is complete, maintain the batch at 60-70 °C for 4-6 hours.

-

In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

-

Quench and Precipitation: Cool the reactor to 20 °C. In a separate vessel, prepare 50 L of ice water. Slowly transfer the reaction mixture into the ice water with vigorous stirring.

-

Isolation: Filter the resulting slurry using a Nutsche filter. Wash the cake with purified water until the filtrate is neutral. Finally, perform a displacement wash with cold heptane.

-

Drying: Dry the product under vacuum at 40-50 °C until the loss on drying (LOD) is <0.5%.

Comparison of Lab vs. Pilot-Scale Parameters

| Parameter | Lab-Scale (5 g) | Pilot-Scale (1 kg) | Key Rationale for Change |

| Aryl Fluoride | 5.00 g | 1.00 kg | 200x scale increase. |

| Solvent Volume | 50 mL (10 vol) | 10 L (10 vol) | Maintained solvent ratio for consistent concentration. |

| Addition Method | Manual dropwise | Controlled pump addition over 1-2 hours | Critical for managing exotherm and ensuring safety at scale.[12] |

| Temperature Control | Heating mantle | Reactor jacket (heating/cooling) | Provides precise and responsive thermal control necessary for large volumes. |

| Work-up | Precipitation in beaker, vacuum filtration | Quench in separate vessel, Nutsche filter | Accommodates large volumes and allows for efficient solid-liquid separation. |

| Expected Yield | 85-95% | 85-92% | A slight decrease in yield can be expected due to transfers and handling losses at scale. |

Quality Control and Release Criteria

The final product must be analyzed to ensure it meets predefined specifications before being used in subsequent steps.

-

Identity: Confirmed by ¹H NMR and Mass Spectrometry.

-

Purity: ≥99.0% by HPLC area.

-

Impurities: Any single unknown impurity ≤0.10%.

-

Residual Solvents: DMSO and heptane levels must be within ICH limits.

-

Appearance: Yellow to light-orange crystalline solid.

Diagram 3: Relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

References

- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

- Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Nepal Journals Online.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

-

Azepines, Chemistry, Synthesis And Reactions. (2025). STM Journals. Available from: [Link]

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online.

- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.

- Scale-Up Challenges for Intermediates: A Practical Guide. (2025). At Tianming Pharmaceutical.

- Process Analytical Technology: Enhancing Pharma Development. (2024). PharmaTech.

- How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

-

16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available from: [Link]

- Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed.

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available from: [Link]

- Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.

- Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline.

- Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. (n.d.). Recipharm.

- 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021). Triumvirate Environmental.

- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.

- Process for the preparation and purification of nitroaromatics. (1995). Google Patents.

- Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. (2025). MDPI.

- Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.). Lambda Zen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nepjol.info [nepjol.info]

- 3. tandfonline.com [tandfonline.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Lab Reporter [fishersci.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. recipharm.com [recipharm.com]

- 14. triumvirate.com [triumvirate.com]

- 15. mdpi.com [mdpi.com]

- 16. US5395995A - Process for the preparation and purification of nitroaromatics - Google Patents [patents.google.com]

- 17. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]

- 18. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 19. longdom.org [longdom.org]

- 20. pharmanow.live [pharmanow.live]

- 21. ehs.com [ehs.com]

- 22. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 23. nj.gov [nj.gov]

- 24. carlroth.com [carlroth.com]

Application Note: Optimized Solvent Selection for the Synthesis of Azepane-Substituted Phenyl Derivatives

Executive Summary

The azepane (hexamethyleneimine) moiety is a critical pharmacophore in Central Nervous System (CNS) therapeutics, appearing in structures targeting opioid receptors, dopamine receptors, and kinases. However, the synthesis of azepane-substituted phenyl derivatives presents unique challenges compared to their 5- and 6-membered analogs (pyrrolidines and piperidines). The increased conformational flexibility of the 7-membered ring introduces entropic penalties during coupling, while the lipophilicity of the phenyl ring often contrasts with the basicity of the azepane nitrogen, creating solubility mismatches.

This guide moves beyond standard "recipe-following" to provide a mechanistic rationale for solvent selection in the two primary synthetic pathways: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (

Part 1: The Physics of Solvent Selection for 7-Membered Rings

Before selecting a solvent, one must understand the specific physical constraints of the azepane ring:

-

Entropic Factors: Azepanes possess higher degrees of freedom than piperidines. Solvents that promote "tight" coordination spheres (in metal catalysis) or stabilize specific transition state geometries are essential to overcome the entropic barrier of bringing the nitrogen lone pair to the electrophile.

-

Basicity & Solubility: Azepane (

) is highly basic. In non-polar solvents (e.g., Toluene), azepane salts (formed with leaving groups like H-Br) can precipitate and stall agitation. In highly polar solvents (e.g., DMSO), the "naked" nucleophile effect is maximized, but side reactions (hydrolysis) increase.

Decision Matrix: Pathway Selection

Use the following logic to determine your primary reaction pathway, which dictates your solvent class.

Figure 1: Decision tree for selecting the synthetic strategy and corresponding solvent class based on substrate electronics.

Part 2: Protocol A - Buchwald-Hartwig Amination

Best for: Unactivated aryl halides (Phenyl-Br, Phenyl-Cl, Phenyl-OTf) lacking strong electron-withdrawing groups.

The Solvent Mechanism

In Pd-catalyzed amination, the solvent plays three roles:

-

Base Solubility: The reaction requires an inorganic base (

, -

Catalyst Stability: Solvents like Acetonitrile can coordinate to Pd, poisoning the catalyst. Ethereal solvents (THF, Dioxane) are generally non-interfering.

-

Temperature Ceiling: Aryl chlorides often require temperatures >100°C. Toluene (BP 110°C) and Xylene (BP 140°C) are standard, but t-Amyl Alcohol is superior for difficult couplings due to its ability to solubilize Pd-precatalysts and stabilize polar transition states.

Comparative Solvent Data

| Solvent | BP (°C) | Dielectric Const.[1] | Green Score | Recommendation |

| Toluene | 110 | 2.38 | Medium | Standard starting point. |

| 1,4-Dioxane | 101 | 2.25 | Low (Carcinogen) | Avoid if possible. Replace with 2-MeTHF. |

| t-Amyl Alcohol | 102 | 5.8 | High | Best for difficult azepane couplings. |

| 2-MeTHF | 80 | 6.97 | Excellent | Best green alternative to THF/Dioxane. |

Detailed Protocol: Green Buchwald Coupling in 2-MeTHF

This protocol replaces the toxic Dioxane/Toluene systems with 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable furfural.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Azepane (1.2 equiv)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Catalyst:

(1-2 mol%) + Ligand (e.g., RuPhos or XPhos) (2-4 mol%) -

Solvent: Anhydrous 2-MeTHF (0.2 M concentration)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with

, Ligand, and -

Solvation: Add anhydrous 2-MeTHF via syringe. Stir at RT for 2 minutes to pre-form the active catalytic species (color change often observed).

-

Substrate Addition: Add the Aryl Bromide and Azepane (liquid azepane should be added via syringe).

-

Reaction: Heat the block to 85°C (reflux of 2-MeTHF is ~80°C). Stir vigorously (1000 rpm).

-

Why High Stirring? Even in 2-MeTHF, the base is heterogeneous. Mass transfer limits the reaction rate.

-

-

Monitoring: Check HPLC/TLC at 2 hours. Azepane formation is usually rapid.

-

Workup (Self-Validating): 2-MeTHF is immiscible with water (unlike THF).

-

Cool to RT.

-

Add Water (1:1 vol). Partition.

-

The product is in the upper organic layer. No extraction with DCM/EtOAc is needed (Green advantage).

-

Dry organic layer (

) and concentrate.[2]

-

Part 3: Protocol B - Nucleophilic Aromatic Substitution ( )

Best for: Activated aryl halides (e.g., 4-fluoronitrobenzene) or heteroaryl halides (e.g., 2-chloropyridine).

The Solvent Mechanism

proceeds via a Meisenheimer complex (anionic intermediate).-

Polar Aprotic Solvents (DMSO, DMF, NMP): These are critical because they solvate the cation (e.g.,

) effectively but leave the azepane anion "naked" and highly reactive. -

The "DMSO Acceleration": Reaction rates in DMSO can be

times faster than in Toluene. However, DMSO is difficult to remove (BP 189°C).

Green Optimization: The "Water-Assisted" Method

Recent data suggests that surfactant-mediated aqueous chemistry can replace DMF/NMP. However, for traditional medicinal chemistry, Acetonitrile or Sulfolane are the most practical replacements for DMF.

Detailed Protocol: in Acetonitrile (The "Clean" Route)

While DMSO is faster, Acetonitrile (MeCN) allows for easier workup and is sufficient for highly activated substrates.

Reagents:

-

Activated Aryl Fluoride/Chloride (1.0 equiv)

-

Azepane (1.1 equiv)

-

Base:

(powdered, anhydrous) (2.0 equiv) -

Solvent: Acetonitrile (0.5 M)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine Aryl Halide and

in Acetonitrile. -

Addition: Add Azepane dropwise at Room Temperature (RT).

-

Exotherm Warning: The reaction with activated fluorides is exothermic. If using 4-fluoronitrobenzene, cool to 0°C during addition.

-

-

Reaction: Heat to reflux (82°C) if the substrate is a chloride. For fluorides, RT is often sufficient.

-

Validation Check: If the reaction stalls after 4 hours, add 10% vol of water.

-

Why? This solubilizes the inorganic surface of the carbonate, refreshing the base.

-

-

Workup:

-

Evaporate MeCN (easy due to low BP).

-

Resuspend residue in EtOAc/Water. Wash to remove salts.

-

Part 4: Troubleshooting & Optimization

The following diagram illustrates the "Self-Validating" workflow to diagnose low yields in azepane couplings.

Figure 2: Diagnostic workflow for troubleshooting stalled azepane coupling reactions.

Critical "Gotchas" with Azepanes

-

CO2 Absorption: Azepane is a strong base and avidly absorbs atmospheric

to form carbamates. Always use fresh or redistilled azepane. If the liquid is viscous or cloudy, it is compromised. -

Regioselectivity: If the phenyl ring has multiple halides (e.g., 2,4-dichloro),

will occur at the position ortho or para to the EWG. Steric bulk of azepane may favor the para position over the ortho position compared to smaller amines like dimethylamine.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative guide on Ligand/Solvent matching).

-

Sherwood, J., et al. (2014).[3] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. (Green solvent data).

-

Pfizer Solvent Selection Guide. (Standard industry reference for solvent toxicity and green chemistry scoring).

-

Ashcroft, C. P., et al. (2015). "Cyrene: A Greener Solvent Alternative to DMF and NMP."[4] Organic Process Research & Development.

-

Gallo, F., et al. (2018).[5] "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis." Organic Process Research & Development. (Discusses NMP alternatives relevant to amide/amine chemistry).

Sources

- 1. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isgc-symposium.livescience.io [isgc-symposium.livescience.io]

- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

Application Note: Handling and Storage Protocols for 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Introduction & Chemical Profile[1][2][3][4]

This Application Note provides authoritative guidelines for the handling, storage, and solubilization of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane . This compound represents a specific class of "push-pull" chromophores, featuring an electron-rich azepane ring conjugated to an electron-deficient nitro-trifluoromethyl-phenyl scaffold.

Due to the specific electronic properties induced by the ortho-nitro and para-trifluoromethyl groups, this molecule exhibits unique solubility and stability profiles that differ from simple anilines. It is frequently utilized as a building block in medicinal chemistry (targeting CNS pathways) and as a lipophilic probe in chemical biology.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane |

| Functional Class | Tertiary Aniline / Nitro-aromatic / Azepane derivative |

| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |

| Molecular Weight | 288.27 g/mol |

| Physical State | Viscous oil or low-melting yellow/orange solid (Polymorph dependent) |

| Chromophore | Strong "Push-Pull" system (Intramolecular Charge Transfer) |

| Solubility | High: DMSO, DCM, Methanol / Low: Water, Hexanes |

Health, Safety, and Environment (HSE) Assessment

Core Directive: Treat this compound as a potential genotoxin and skin sensitizer until specific toxicological data proves otherwise. The structural combination of a nitro group on an aromatic ring implies a risk of methemoglobinemia if absorbed in significant quantities, though this is rare in laboratory-scale handling.

Hazard Analysis & Causality

-

Nitro Group (

): Known to be potentially explosive in dry, high-mass quantities (unlikely here) and photosensitive. Causality: UV light absorption can lead to nitro-to-nitroso rearrangement, degrading sample purity. -

Trifluoromethyl Group (

): Increases lipophilicity ( -

Azepane Ring: A secondary amine derivative. While the nitrogen lone pair is delocalized into the ring, reducing basicity, it remains a site for potential metabolic oxidation.

Mandatory PPE[6][7]

-

Respiratory: N95 mask or work within a certified Fume Hood (Class II).

-

Skin: Nitrile gloves (Minimum thickness 0.11 mm).

-

Eyes: Chemical splash goggles.

Storage Protocols

Proper storage is critical to prevent the formation of degradation products (primarily azo-dimers or hydrolysis products).

Protocol A: Long-Term Storage (Solid State)

-

Temperature: -20°C (Optimal) or 4°C (Acceptable for <1 month).

-

Atmosphere: Argon or Nitrogen headspace.

-

Container: Amber glass vial with Teflon-lined cap.

Why Amber Glass? The "push-pull" electronic system (Azepane donor

Protocol B: Storage Logic Workflow (DOT Visualization)

Figure 1: Decision tree for storage based on the physical state of the received compound.

Solubilization & Handling Protocols

For biological assays or chemical reactions, creating a stable stock solution is the most critical step.

Protocol C: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a precipitate-free stock solution for cellular or enzymatic assays.

Materials:

-

Compound (approx.[1][2][3][4][5][6][7][8][9][10] 2.9 mg for 1 mL).

-

Anhydrous DMSO (Dimethyl sulfoxide), Grade

99.9%. -

Vortex mixer.

-

Sonicator bath.

Step-by-Step Methodology:

-

Equilibration: Allow the storage vial to warm to room temperature before opening .

-

Scientific Logic:[3] Opening a cold vial condenses atmospheric moisture inside. Water is a poor solvent for this lipophilic compound and can cause precipitation or hydrolysis over time.

-

-

Weighing: Weigh exactly 2.9 mg of the compound into a 1.5 mL amber microcentrifuge tube.

-

Note: If the compound is an oil, weigh by difference using a glass capillary.

-

-

Solvent Addition: Add 1000 µL of Anhydrous DMSO.

-

Calculation:

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

-

Self-Validating Step: Hold the vial up to a light source. The solution should be clear yellow/orange. If the solution appears "cloudy" or exhibits the Tyndall effect (scattering of light), it is not dissolved. Sonicate further.

-

-

Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C.

-

Why? Repeated freeze-thaw cycles introduce moisture into DMSO, crashing the compound out of solution.

-

Protocol D: Quality Control (QC) Check

Before using stored stock, verify integrity using LC-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: UV at 254 nm and 360 nm (Nitro-aniline absorption band).

-

Pass Criteria: Single peak >95% purity. Mass spec confirms

.

Experimental Workflow: Dilution for Assays

When diluting into aqueous buffers, the "Crash-Out" risk is high due to the hydrophobic CF3 and Phenyl rings.

Figure 2: Serial dilution strategy to maintain solubility in aqueous buffers.

Disposal & Environmental Safety[8]

This compound contains a trifluoromethyl group (

-

Segregation: Do not dispose of down the sink.

-

Collection: Collect all waste in "Halogenated Organic Solvent" waste streams.

-

Destruction: High-temperature incineration is the only approved method for destroying the C-F bond.

References

-

PubChem. Compound Summary for CID 117609959 (Analogous Azepane Structures). National Library of Medicine (US), National Center for Biotechnology Information.[8] Accessed Feb 22, 2026. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitro-aniline derivatives and their stability. ECHA. Accessed Feb 22, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-硝基-3-三氟甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. zsds3.zepinc.com [zsds3.zepinc.com]

- 7. Bioregistry - PubChem compound [bioregistry.io]

- 8. PubChem - Wikipedia [en.wikipedia.org]

- 9. PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1h-azepine, 1-(2,5-diethoxy-4-nitrophenyl)hexahydro- (C16H24N2O4) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Impurity Control in 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane Production

Status: Operational | Topic: Synthesis & Purification Troubleshooting | Audience: Process Chemists & R&D Scientists

Core Chemistry & Reaction Context

The System:

The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is a classic Nucleophilic Aromatic Substitution (

The Driving Force: The reaction relies on the electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl groups, which reduce electron density at the carbon-chlorine bond, making it susceptible to nucleophilic attack by the secondary amine (azepane).

The Critical Challenge: While the reaction is thermodynamically favorable, the high reactivity of the electron-deficient aromatic ring makes it prone to side reactions with competing nucleophiles—most notably water (hydrolysis) and decomposition products of polar aprotic solvents (e.g., dimethylamine from DMF).

Critical Impurity Profiling (The "What")

The following table summarizes the most frequent impurities detected during LC-MS analysis.

| Impurity ID | Common Name | Structure Description | Origin (Causality) | RRT (Approx)* |

| IMP-A | The Hydrolysis Product | 2-Nitro-4-(trifluoromethyl)phenol | Moisture Ingress. Water competes with azepane for the aromatic ring. This is accelerated by carbonate bases which generate water upon neutralizing HCl. | ~0.85 |

| IMP-B | The Solvent Adduct | N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | Thermal Degradation. If DMF or DMAc is used >80°C, they hydrolyze to dimethylamine, which is a less sterically hindered nucleophile than azepane. | ~0.92 |

| IMP-C | Unreacted Halide | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Incomplete Conversion. Caused by insufficient equivalents of azepane, low temperature, or "stalling" due to base exhaustion. | ~1.15 |

| IMP-D | Azepane Oxidation | Azepane N-oxide / Dimer | Atmospheric Exposure. Azepane is susceptible to oxidation if the reaction is not kept under inert gas ( | < 0.50 |

*Relative Retention Time (RRT) varies by method but generally follows the polarity trend: Oxidized Azepane < Phenol < Product < Non-polar Halide.

Visualizing the Pathways

The following diagram maps the reaction logic and where specific impurities branch off.

Figure 1: Reaction network showing the primary

Troubleshooting Guides (FAQs)

Scenario 1: "I see a persistent yellow peak at RRT 0.85 that won't wash away."

Diagnosis: This is likely IMP-A (The Phenol) .

-

The Cause: The reaction generates HCl. If you use Carbonate bases (

, -

The Fix:

-

Switch Bases: Use an organic base like DIPEA (Hünig's base) or excess Azepane (3.0 eq) instead of inorganic carbonates. These form salts without generating water.

-

Remediation: The phenol is acidic (

). Wash the organic reaction mixture with 1M NaOH . The phenol will deprotonate, become water-soluble, and wash out into the aqueous layer. The target product (tertiary amine) will remain in the organic layer.

-

Scenario 2: "My yield is low, and I see a spot just below the product on TLC."

Diagnosis: Presence of IMP-B (Solvent Adduct) .

-

The Cause: You likely ran the reaction in DMF or DMAc at temperatures above 80°C.

-

The Fix:

-

Change Solvent: Switch to Acetonitrile (MeCN) or DMSO (DMSO is more thermally stable than DMF, though harder to remove). MeCN reflux (~82°C) is usually sufficient.

-

Lower Temperature: The nitro/trifluoromethyl activation is strong. This reaction often proceeds at 50-60°C . Do not overheat.

-

Scenario 3: "The Azepane reagent is sticking to the column during purification."

Diagnosis: Azepane tailing.

-

The Cause: Azepane is a secondary amine and interacts strongly with the silanols on silica gel.

-

The Fix:

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia to your eluent (e.g., Hexane/EtOAc + 1% TEA). This blocks the silanol sites.

-

Acidic Workup: Before the column, wash the organic layer with 0.5M HCl . This will protonate unreacted Azepane (making it water-soluble) and remove it. Note: The product is also an amine but is less basic due to the electron-withdrawing phenyl ring; however, careful pH control (pH ~3-4) allows separation.

-

Validated Experimental Protocol

To minimize impurities, follow this optimized procedure which avoids water generation and solvent decomposition.

Reagents:

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)[1]

-

Azepane (2.5 eq) — Acts as nucleophile and base

-

Acetonitrile (Anhydrous) — Solvent

Step-by-Step:

-

Charge: In a dry flask under Nitrogen, dissolve the aryl halide in Acetonitrile (0.2 M concentration).

-

Addition: Add Azepane (2.5 eq) dropwise at room temperature. Exotherm is possible.

-

Reaction: Heat to 60°C and monitor by HPLC/TLC.

-

Checkpoint: Conversion should be >98% within 4–6 hours.

-

-

Workup (Crucial for Purity):

-

Cool to RT. Evaporate Acetonitrile.

-

Redissolve residue in Ethyl Acetate.

-

Wash 1: Water (removes Azepane salts).

-

Wash 2: 1M NaOH (removes IMP-A Phenol ).

-

Wash 3: Brine.

-

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary (avoid column if purity >95%).

Analytical Methodology (HPLC)

Use this method to separate the Product from IMP-A and IMP-B.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Detection | UV @ 254 nm (Aryl ring) and 380 nm (Nitro group color) |

| Flow Rate | 1.0 mL/min |

Decision Tree for Troubleshooting:

Figure 2: Analytical decision matrix for impurity identification.

References

-

Nucleophilic Arom

) Mechanisms:- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

- Context: Establishes the Meisenheimer complex mechanism and the activ

-

Azepane Synthesis & Reactivity

-

Solvent Effects in

: -

Analytical Characterization of Nitro-Trifluoromethyl Anilines

Sources

- 1. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds (Journal Article) | ETDEWEB [osti.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 7. CAS 1550-27-2: 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfon… [cymitquimica.com]

Optimizing temperature for SNAr reactions involving azepane

Topic: Temperature & Reaction Optimization for Azepane-based Nucleophilic Aromatic Substitution Ticket ID: SNAR-AZP-007 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Medium Ring" Dilemma

Welcome to the technical support center. You are likely here because your SNAr reaction with azepane (hexamethyleneimine) is failing to proceed with the same efficiency as analogous reactions with pyrrolidine (5-membered) or piperidine (6-membered) amines.

The Core Problem: While azepane is more basic than many acyclic amines (

The Solution Vector: Simply "cranking up the heat" often leads to solvent decomposition (especially in DMF) or polymerization. Optimization requires a balance of high-energy input (to overcome

Phase 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for azepane SNAr failures. Use this to categorize your issue before proceeding to the modules below.

Phase 2: Technical Modules & FAQs